2,5-Dimethyl-3-((2-methylpiperidin-1-yl)methyl)benzaldehyde
Description
Chemical Identity and Nomenclature
The chemical identity of this compound is definitively established through multiple structural descriptors and systematic nomenclature protocols. According to PubChem databases, the compound bears the systematic name 2,5-dimethyl-3-[(2-methylpiperidin-1-yl)methyl]benzaldehyde, reflecting the International Union of Pure and Applied Chemistry naming conventions. The molecular structure consists of a benzene ring substituted at the 2 and 5 positions with methyl groups, an aldehyde functional group, and a 2-methylpiperidin-1-ylmethyl substituent at the 3 position.
The compound's structural representation through Simplified Molecular Input Line Entry System notation is documented as O=CC1=CC(C)=CC(CN2C(C)CCCC2)=C1C, providing a linear description of the molecular connectivity. The International Chemical Identifier representation further defines the compound as InChI=1S/C16H23NO/c1-12-8-15(14(3)16(9-12)11-18)10-17-7-5-4-6-13(17)2/h8-9,11,13H,4-7,10H2,1-3H3, offering a standardized method for chemical database searches and computational chemistry applications. These multiple identification systems ensure precise chemical communication across research platforms and regulatory frameworks.
The compound exists as a single constitutional isomer with the specific substitution pattern distinguishing it from other related piperidine-benzaldehyde derivatives. Chemical suppliers consistently report the molecular weight as 245.36 grams per mole, with high purity specifications typically exceeding 95 percent for research-grade materials. The MDL number MFCD07156457 provides additional database identification for procurement and literature searches.
| Property | Value | Source Reference |
|---|---|---|
| Molecular Formula | C16H23NO | |
| Molecular Weight | 245.36 g/mol | |
| CAS Number | 894213-68-4 | |
| MDL Number | MFCD07156457 | |
| SMILES | O=CC1=CC(C)=CC(CN2C(C)CCCC2)=C1C |
Historical Development of Piperidine-Modified Benzaldehyde Derivatives
The historical development of piperidine-modified benzaldehyde derivatives represents a significant chapter in heterocyclic chemistry research, with foundational work establishing the synthetic methodologies that enable modern compound libraries. Research into piperidine derivatives has demonstrated remarkable advances in synthesis techniques, particularly through intramolecular and intermolecular reactions leading to various piperidine-containing structures. The evolution of these synthetic approaches has been driven by the recognition of piperidine-containing compounds as privileged structures in medicinal chemistry applications.
Historical synthetic methodologies for piperidine-containing benzaldehydes have encompassed diverse chemical transformations, including radical cyclization reactions and reductive hydroamination cascades. Research conducted by various groups has established intramolecular radical cyclization as a viable approach for constructing complex piperidine-containing molecules from 1,6-enynes, utilizing triethylborane as a radical initiator in sophisticated cascade reactions. These methodologies have provided the foundation for accessing substituted piperidine derivatives with precise regioselectivity and stereochemical control.
The development of six-membered nitrogen-containing heterocycles from alkyne precursors has represented another significant advance in the field, with researchers demonstrating acid-mediated alkyne functionalization followed by enamine formation and subsequent reduction to yield piperidine structures. These synthetic innovations have enabled the preparation of complex molecular architectures that would have been challenging to access through traditional synthetic approaches, thereby expanding the chemical space available for pharmaceutical research and development.
Contemporary research has built upon these historical foundations to develop increasingly sophisticated synthetic methodologies for piperidine-modified benzaldehyde systems. The recognition that piperidine moieties can enhance lipophilicity and facilitate membrane permeability has driven continued interest in developing new synthetic approaches to these molecular frameworks. This historical progression from fundamental synthetic methodology to targeted pharmaceutical applications illustrates the evolution of chemical research from basic science discovery to applied therapeutic development.
Position in Contemporary Organic Chemistry Research
The position of this compound in contemporary organic chemistry research reflects its utility as both a synthetic building block and a representative member of the piperidine-benzaldehyde compound class. Current research applications emphasize its role as an intermediate in pharmaceutical synthesis, particularly in the development of biologically active compounds where the piperidine moiety contributes to enhanced pharmacological properties. The compound's structural features enable participation in diverse chemical transformations typical of aldehydes, including nucleophilic addition reactions, condensation reactions, and oxidation-reduction processes.
Contemporary synthetic chemistry has recognized the aldehyde functional group in this compound as a versatile handle for further chemical elaboration. Research indicates that the compound can participate in various chemical reactions typical for aldehydes, including nucleophilic addition reactions with organometallic reagents, condensation reactions with amines and alcohols, and reduction reactions to form primary alcohols. The reactivity profile of the aldehyde group enables its incorporation into complex synthetic sequences designed to construct pharmaceutical targets and natural product analogs.
The compound's utility in modern organic synthesis extends to its application in developing novel pharmaceutical agents and biologically active molecules. Research has documented its use as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals where the structural features allow it to serve as a precursor for more complex therapeutic targets. The piperidine moiety's contribution to molecular properties, including enhanced lipophilicity and membrane permeability, positions this compound as a strategic starting material for drug discovery programs targeting various therapeutic areas.
Current research trends demonstrate increasing interest in piperidine-containing compounds for their potential in addressing unmet medical needs across multiple therapeutic domains. The structural configuration of this compound, combining aromatic and aliphatic components with strategic substitution patterns, exemplifies the molecular complexity that contemporary pharmaceutical research demands. This positioning within current research priorities ensures continued investigation into its synthetic applications and potential biological activities.
Properties
IUPAC Name |
2,5-dimethyl-3-[(2-methylpiperidin-1-yl)methyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-12-8-15(14(3)16(9-12)11-18)10-17-7-5-4-6-13(17)2/h8-9,11,13H,4-7,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJVMIAPQDLJQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=C(C(=CC(=C2)C)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589504 | |
| Record name | 2,5-Dimethyl-3-[(2-methylpiperidin-1-yl)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
894213-68-4 | |
| Record name | 2,5-Dimethyl-3-[(2-methylpiperidin-1-yl)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Benzaldehyde Core
The benzaldehyde core with 2,5-dimethyl substitution is typically prepared by selective formylation of the corresponding dimethylbenzene derivative. Common methods include:
- Vilsmeier-Haack formylation : Using POCl3 and DMF to introduce the aldehyde group selectively on the aromatic ring.
- Reimer-Tiemann reaction : Less common for this substitution pattern due to regioselectivity issues.
Introduction of the Piperidinylmethyl Group
The (2-methylpiperidin-1-yl)methyl substituent is generally introduced via nucleophilic substitution or reductive amination:
- Nucleophilic substitution : Reaction of a benzyl halide intermediate (e.g., 3-(chloromethyl)-2,5-dimethylbenzaldehyde) with 2-methylpiperidine under basic conditions.
- Reductive amination : Condensation of 3-formyl-2,5-dimethylbenzaldehyde with 2-methylpiperidine followed by reduction of the imine intermediate.
Detailed Preparation Methods
Method 1: Nucleophilic Substitution of Benzyl Halide
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Synthesis of 3-(chloromethyl)-2,5-dimethylbenzaldehyde | Chloromethylation of 2,5-dimethylbenzaldehyde using formaldehyde and HCl or chloromethyl methyl ether under acidic catalysis | Moderate to good yield; regioselective chloromethylation at position 3 |
| 2 | Reaction with 2-methylpiperidine | Stirring benzyl chloride intermediate with 2-methylpiperidine in an aprotic solvent (e.g., acetonitrile or DMF) at room temperature or mild heating | Nucleophilic substitution to form the target compound |
| 3 | Purification | Column chromatography or recrystallization | Purity >95% achievable |
This method benefits from straightforward reaction steps but requires careful control of chloromethylation to avoid polysubstitution.
Method 2: Reductive Amination
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Condensation | 3-formyl-2,5-dimethylbenzaldehyde reacted with 2-methylpiperidine in ethanol or methanol under reflux to form an imine intermediate | Imine formation monitored by TLC |
| 2 | Reduction | Addition of reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride at room temperature | Selective reduction of imine to secondary amine |
| 3 | Work-up and purification | Extraction, washing, and purification by chromatography | High yield and selectivity; mild conditions |
This method is widely used for amine installation due to its mildness and high selectivity.
Catalysts and Reaction Conditions
- Catalysts : No metal catalysts are strictly necessary for these reactions; however, acid catalysts may be used to promote imine formation in reductive amination.
- Solvents : Common solvents include ethanol, methanol, acetonitrile, and dimethylformamide (DMF).
- Temperature : Reactions typically proceed at room temperature to reflux (25–90 °C).
- Reaction Time : Varies from 1 to 24 hours depending on method and scale.
Research Findings and Optimization
- Eco-friendly approaches : Microwave-assisted synthesis and solvent-free conditions have been reported for related benzaldehyde derivatives, improving reaction rates and yields while reducing waste.
- Catalyst-free nucleophilic substitution : Direct reaction of benzyl halides with piperidine derivatives in polar aprotic solvents yields high purity products without metal catalysts.
- Reductive amination selectivity : Use of sodium triacetoxyborohydride allows selective reduction of imines without reducing the aldehyde group, preserving the benzaldehyde functionality.
Summary Table of Preparation Methods
| Method | Key Steps | Reagents | Conditions | Advantages | Typical Yield |
|---|---|---|---|---|---|
| Nucleophilic Substitution | Chloromethylation → Nucleophilic substitution | 2,5-Dimethylbenzaldehyde, formaldehyde, HCl, 2-methylpiperidine | Acidic chloromethylation; substitution in DMF, 25–60 °C | Simple, direct | 60–80% |
| Reductive Amination | Imine formation → Reduction | 3-formyl-2,5-dimethylbenzaldehyde, 2-methylpiperidine, NaBH(OAc)3 | Reflux for imine; RT for reduction | Mild, selective | 75–90% |
| Microwave-assisted synthesis (related derivatives) | One-pot condensation | o-Phenylenediamine, aldehydes, ammonium chloride catalyst | Microwave, 80–90 °C, ethanol | Eco-friendly, fast | Up to 85% |
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-3-((2-methylpiperidin-1-yl)methyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: 2,5-Dimethyl-3-((2-methylpiperidin-1-yl)methyl)benzoic acid.
Reduction: 2,5-Dimethyl-3-((2-methylpiperidin-1-yl)methyl)benzyl alcohol.
Substitution: Various N-alkyl or N-acyl derivatives of the piperidine ring
Scientific Research Applications
2,5-Dimethyl-3-((2-methylpiperidin-1-yl)methyl)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-3-((2-methylpiperidin-1-yl)methyl)benzaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aldehyde and piperidine functional groups. These interactions can modulate biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperidine/Piperazine Derivatives
A closely related compound, 2,5-Dimethyl-3-[(4-methyl-1-piperazinyl)methyl]benzaldehyde (CAS: 894370-32-2), replaces the 2-methylpiperidine group with a 4-methylpiperazine moiety. Key differences include:
- Basicity and Solubility : Piperazine contains two nitrogen atoms, increasing basicity and polarity compared to the single nitrogen in piperidine. This may enhance aqueous solubility but reduce lipid membrane permeability.
- Molecular Formula: The piperazine analog has the formula C₁₅H₂₂N₂O, whereas the target compound (C₁₅H₂₁NO) lacks the additional nitrogen .
Table 1: Structural Comparison of Piperidine/Piperazine Analogs
| Compound | Molecular Formula | Substituent at Position 3 | Key Functional Groups |
|---|---|---|---|
| Target Compound | C₁₅H₂₁NO | (2-Methylpiperidin-1-yl)methyl | Aldehyde, Piperidine |
| 4-Methylpiperazine Analog (CAS 894370-32-2) | C₁₅H₂₂N₂O | (4-Methylpiperazinyl)methyl | Aldehyde, Piperazine |
Substituted Benzaldehydes
3,4,5-Trimethoxy Benzaldehyde
This compound () features methoxy groups at positions 3, 4, and 5, contrasting with the methyl groups in the target compound. Key differences:
- Electron Effects : Methoxy groups are electron-donating, increasing aromatic ring electron density compared to methyl groups. This may alter reactivity in electrophilic substitution.
4-Hydroxy-3-methoxy-benzaldehyde (Vanillin)
Vanillin () shares an aldehyde group but substitutes hydroxy and methoxy groups at positions 4 and 3. Differences include:
- Polarity : The hydroxyl group enhances hydrogen bonding, increasing water solubility.
- Natural Occurrence : Vanillin is a natural flavoring agent, whereas the target compound’s synthetic or natural origins are unspecified .
Table 2: Functional Group Comparison of Benzaldehyde Derivatives
Piperidine-Containing Compounds
(4-Aminophenyl)(2-methylpiperidin-1-yl)methanone () shares the 2-methylpiperidine group but replaces the benzaldehyde core with an aminophenyl ketone. Key distinctions:
- Reactivity : The ketone group is less reactive than an aldehyde in nucleophilic reactions.
Physicochemical Properties (Inferred)
- Lipophilicity : The methyl groups and piperidine moiety likely increase logP compared to polar analogs like vanillin.
- Solubility : Piperidine’s basic nitrogen may enhance solubility in acidic aqueous environments.
- Stability : Methyl groups at positions 2 and 5 could sterically protect the aldehyde from oxidation, unlike unsubstituted benzaldehydes.
Research Findings and Limitations
- Biological Activity: No direct evidence links the target compound to bioactivity, but analogs like 3,4,5-trimethoxy benzaldehyde show insect response modulation , and piperidine-containing compounds exhibit antimicrobial effects .
- Limitations : Comparisons are based on structural inference due to absent data on the target compound’s experimental properties.
Biological Activity
2,5-Dimethyl-3-((2-methylpiperidin-1-yl)methyl)benzaldehyde (C16H23NO) is an organic compound classified as a benzaldehyde derivative. It features a piperidine ring, a structural motif commonly associated with various biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H23NO
- CAS Number : 894213-68-4
- Structure : The compound consists of a dimethyl-substituted benzene ring attached to a piperidine moiety via a methylene bridge.
Anticancer Potential
Recent studies have highlighted the anticancer potential of piperidine derivatives. For instance, a compound structurally similar to this compound demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to established chemotherapeutics like bleomycin . This suggests that the compound may induce apoptosis and inhibit tumor growth through specific molecular interactions.
Neuroprotective Effects
Piperidine derivatives are also being investigated for their neuroprotective properties. Research has shown that certain piperidine compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases such as Alzheimer's. This inhibition can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that its biological effects stem from interactions with various molecular targets:
- Enzymatic Inhibition : The aldehyde group may interact with nucleophilic sites on enzymes.
- Receptor Modulation : The piperidine moiety may facilitate binding to neurotransmitter receptors or other cellular targets.
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 2,5-Dimethyl-3-((2-methylpiperidin-1-yl)methyl)benzaldehyde?
- Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. For example:
- Step 1 : React 2,5-dimethylbenzaldehyde with 2-methylpiperidine under Mannich reaction conditions, using formaldehyde as a bridging agent.
- Step 2 : Optimize solvent selection (e.g., ethanol or DMF) and temperature (80–120°C) to enhance yield.
- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity through melting point analysis .
Q. Which spectroscopic techniques are critical for structural characterization?
- Key Techniques :
- ¹H/¹³C NMR : Assign peaks for the benzaldehyde aromatic protons (δ 9.8–10.2 ppm for aldehyde) and piperidinyl methyl groups (δ 1.2–1.5 ppm). Use DMSO-d₆ or CDCl₃ as solvents .
- Mass Spectrometry (HR-MS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns to validate the structure.
- X-ray Crystallography : Use SHELXL for refinement of crystal structures to resolve stereochemical ambiguities .
Advanced Research Questions
Q. How can reaction conditions be optimized for improved yield and selectivity?
- Methodology :
- Experimental Design : Apply a radial basis function (RBF) neural network and genetic algorithm (GA) to model variables (e.g., solvent polarity, temperature, catalyst loading). For example, GA optimizes parameters like sulfuric acid concentration in analogous benzaldehyde syntheses .
- Contradiction Handling : If yield plateaus despite optimization, investigate side reactions (e.g., over-alkylation) via GC-MS or kinetic studies.
Q. How to resolve discrepancies in NMR data during structural analysis?
- Case Study : If aldehyde proton signals overlap with aromatic protons:
- Step 1 : Use deuterated solvents with varying polarities (e.g., DMSO-d₆ vs. CDCl₃) to shift chemical shifts.
- Step 2 : Perform 2D NMR (COSY, HSQC) to assign ambiguous peaks.
- Step 3 : Cross-validate with computational chemistry tools (e.g., Gaussian for DFT calculations) to predict NMR spectra .
Q. What computational approaches are suitable for studying receptor-ligand interactions?
- Methodology :
- Molecular Docking : Use Discovery Studio or AutoDock Vina to simulate binding to targets (e.g., enzymes with piperidine-binding sites). Focus on the compound’s methyl and benzaldehyde groups as key pharmacophores .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes under physiological conditions.
Data Analysis and Contradictions
Q. How to address inconsistent biological activity data across assays?
- Root Cause Analysis :
- Variable 1 : Purity discrepancies (e.g., residual solvents). Validate via HPLC-MS and repeat assays with recrystallized samples.
- Variable 2 : Assay conditions (pH, ionic strength). Replicate experiments using standardized buffers (e.g., ammonium acetate pH 6.5 for stability) .
Q. What strategies validate crystallographic data quality for novel derivatives?
- Quality Metrics :
- R-factor : Ensure < 0.05 for high-resolution structures.
- Electron Density Maps : Use SHELXE to confirm absence of disorder in the piperidinyl-methyl moiety .
Experimental Design Considerations
Q. How to design a structure-activity relationship (SAR) study for derivatives?
- Framework :
- Step 1 : Synthesize analogs with modified substituents (e.g., replacing 2-methylpiperidine with morpholine).
- Step 2 : Test against biological targets (e.g., enzyme inhibition assays).
- Step 3 : Use QSAR models to correlate substituent electronegativity with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
